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Introduction

D-Glucal, a cyclic enol ether derived from D-glucose, is a pivotal building block in modern
carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond,
render it a versatile precursor for the synthesis of a wide array of complex carbohydrates and
glycoconjugates, including oligosaccharides, 2-deoxy sugars, and various natural products.[1]
This guide provides a comprehensive overview of the structure, stereochemistry, and key
reactions of D-Glucal, intended to serve as a valuable resource for professionals in chemical
research and drug development.

Structure and Stereochemistry of D-Glucal

D-Glucal, systematically named 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol, possesses the
chemical formula CsH1004 and a molecular weight of 146.14 g/mol .[2] The presence of the
double bond between C1 and C2 flattens the pyranose ring into a half-chair conformation. The
stereochemistry at C3, C4, and C5 is inherited from its parent sugar, D-glucose.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for D-Glucal is presented in the
table below. This information is crucial for its identification and characterization in experimental
settings.
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Property Value Reference(s)
(2R,3S,4R)-2-

IUPAC Name (hydroxymethyl)-3,4-dihydro- [2]
2H-pyran-3,4-diol

CAS Number 13265-84-4 [2]

Molecular Formula CeH1004 [2]

Molecular Weight 146.14 g/mol [2]

Appearance White to off-white solid [1]

Melting Point 58-60 °C [1]

Optical Rotation

[a]D2 -7° (¢ = 1.9 in H20)

H NMR (CDCls, 300 MHz) &
(ppm)

6.47 (d, 1H, H-1), 4.80 (dd, 1H,
H-2), 4.25-4.15 (m, 1H, H-5),
3.95-3.80 (M, 2H, H-6a, H-6b),
3.75-3.65 (m, 1H, H-4), 3.60-
3.50 (M, 1H, H-3)

[3]

13C NMR (CDCls, 75 MHz) &
(ppm)

145.0 (C-1), 99.5 (C-2), 78.5
(C-5), 68.0 (C-3), 66.5 (C-4),
61.0 (C-6)

[3]

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Solid-State Conformation

X-ray crystallographic studies of derivatives, such as the tri-O-acetyl-D-glucal dimer, have

provided valuable insights into the solid-state conformation of the D-glucal ring system. These

studies confirm the half-chair conformation of the pyranoid ring.[4]

Key Reactions of D-Glucal

The reactivity of D-Glucal is dominated by its electron-rich double bond, making it susceptible

to electrophilic attack and a versatile partner in various cycloaddition and rearrangement

reactions.
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The Ferrier Rearrangement

One of the most powerful applications of D-glucal and its derivatives is the Ferrier
rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the allylic
rearrangement of the glycal to form 2,3-unsaturated glycosides. This provides a facile route to
a variety of complex carbohydrate structures.

Tri-O-acetyl-D-glucal + Lewis Acid

Allyloxocarbenium lon Intermediate

+ Nucleophile

Lewis Acid (e.g., TMSOTf) 2,3-Unsaturated Glycoside
Nucleophile (R-OH)

Click to download full resolution via product page

Caption: The Ferrier Rearrangement of Tri-O-acetyl-D-glucal.

Epoxidation

The double bond of D-glucal can be readily epoxidized to form 1,2-anhydrosugars. These
epoxides are valuable intermediates for the synthesis of various glycosides, as the epoxide ring
can be opened by nucleophiles with high regio- and stereoselectivity.[5][6]

Cycloaddition Reactions

D-Glucal can participate as a dienophile in [4+2] cycloaddition reactions, providing access to
novel bicyclic carbohydrate derivatives. This reactivity opens avenues for the synthesis of
carbasugars and other complex carbocyclic structures.[7]

Experimental Protocols
Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

This protocol describes the synthesis of the commonly used protected form of D-glucal.
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Materials:

D-Glucose

o Acetic anhydride

e Red phosphorus

e Bromine

e Zinc dust

o Copper(ll) sulfate solution
e Sodium acetate

» Acetic acid

o Diethyl ether

e Petroleum ether
Procedure:

o Acetobromoglucose is first prepared from D-glucose, acetic anhydride, red phosphorus, and
bromine according to established procedures.

e A mixture of zinc dust (activated with copper(ll) sulfate solution) and sodium acetate in 50%
agueous acetic acid is prepared in a reaction flask equipped with a mechanical stirrer and a
dropping funnel.

» A solution of acetobromoglucose in acetic acid is added dropwise to the stirred zinc
suspension while maintaining the temperature below 20°C.

 After the addition is complete, the mixture is stirred for an additional 2 hours.

e The reaction mixture is filtered, and the filtrate is extracted with diethyl ether.
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e The ether extracts are combined, washed with water, saturated sodium bicarbonate solution,
and brine, and then dried over anhydrous sodium sulfate.

e The solvent is removed under reduced pressure, and the resulting syrup is purified by
crystallization from diethyl ether and petroleum ether to afford 3,4,6-tri-O-acetyl-D-glucal.[8]

Ferrier Rearrangement for the Synthesis of a C-
Glycoside

This protocol provides an example of a Lewis acid-catalyzed Ferrier rearrangement to form a
C-glycoside.

Materials:

Tri-O-acetyl-D-glucal

Silyl ketene acetal

Trimethylsilyl trifluoromethanesulfonate (TMSOTHY)

Dichloromethane (CH2Cl2)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Procedure:

Dissolve tri-O-acetyl-D-glucal in a mixture of CH2Clz and acetonitrile in a flask and cool to
-5°C.

e Add the silyl ketene acetal to the cooled solution.

¢ Slowly add a solution of TMSOTf in CH2Clz via an addition funnel over 30 minutes,
maintaining the temperature at -5°C.

o After the addition is complete, stir the reaction mixture at -5°C for 2 hours.

e Quench the reaction by slowly pouring the mixture into a saturated aqueous NaHCOs
solution.
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o Separate the organic layer, and extract the aqueous layer with CH2Cl-.

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield the desired C-
glycoside.[9]

Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal

This protocol describes the epoxidation of a protected D-glucal derivative using in situ
generated dimethyldioxirane (DMDO).

Materials:

3,4,6-Tri-O-benzyl-D-glucal

Dichloromethane (CH2zCl2)

Acetone

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Oxone® (potassium peroxymonosulfate)

Water

Procedure:

« In a flask, prepare a biphasic solution of 3,4,6-tri-O-benzyl-D-glucal in CHzCl2, acetone, and
saturated aqueous NaHCOs, and cool it in an ice bath.

» To the vigorously stirred solution, add a solution of Oxone® in water dropwise over 15
minutes.

o Continue vigorous stirring at 0°C for 30 minutes and then at room temperature for an
additional 6 hours.

o Separate the organic phase and extract the aqueous phase with CH2Cl-.
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o Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to give the 1,2-anhydrosugar.[5]

Synthetic Workflow: Multi-step Synthesis of a C-
Glycoside Scaffold

D-Glucal is a valuable starting material for the multi-step synthesis of complex molecules. The
following diagram illustrates a typical workflow for the synthesis of a C-glycoside scaffold,
which can be a precursor for diversity-oriented synthesis.

Tri-O-acetyl-D-glucal

Ferrier Rearrangement
(Silyl Ketene Acetal, TMSOTT)

l

Protected C-Glycoside Ester

l

Deprotection
(e.g., NaOMe/MeOH)

C-Glycoside Scaffold

Click to download full resolution via product page
Caption: Workflow for the synthesis of a C-glycoside scaffold from D-glucal.

Conclusion

D-Glucal stands as a cornerstone in synthetic carbohydrate chemistry, offering a gateway to a
vast landscape of molecular complexity. Its well-defined structure and stereochemistry, coupled
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with the high reactivity of its enol ether moiety, make it an indispensable tool for researchers in
drug discovery and the life sciences. A thorough understanding of its properties and reaction
mechanisms, as detailed in this guide, is essential for leveraging its full potential in the
synthesis of novel and biologically significant molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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